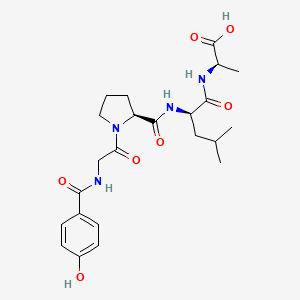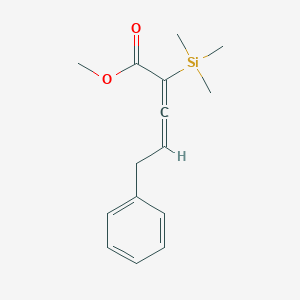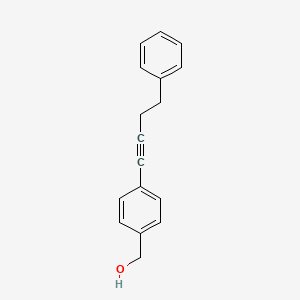![molecular formula C14H16N6O B14222012 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile CAS No. 824397-67-3](/img/structure/B14222012.png)
5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyrazole ring, which is known for its versatility and biological activity. The presence of the morpholine and aniline groups further enhances its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(morpholin-4-yl)aniline with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and solvents such as ethanol or water are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and aniline groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles: These compounds have a similar structure but feature a pyridine ring instead of a morpholine group.
Uniqueness
The uniqueness of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
824397-67-3 |
|---|---|
Molecular Formula |
C14H16N6O |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
5-amino-3-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N6O/c15-9-12-13(16)18-19-14(12)17-10-1-3-11(4-2-10)20-5-7-21-8-6-20/h1-4H,5-8H2,(H4,16,17,18,19) |
InChI Key |
AMJDNMDRTFWNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NNC(=C3C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)


![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
